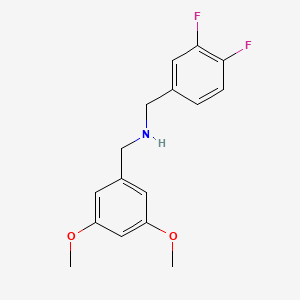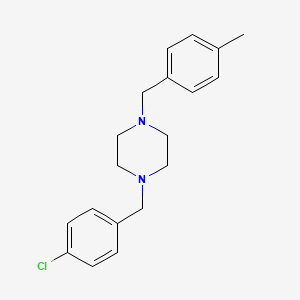
5-bromo-2-methoxy-N-(2-methylphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-methoxy-N-(2-methylphenyl)benzamide, also known as BML-210, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BML-210 belongs to the class of benzamides and is a potent and selective inhibitor of the transcription factor NF-κB, which plays a crucial role in the regulation of immune and inflammatory responses.
Mécanisme D'action
5-bromo-2-methoxy-N-(2-methylphenyl)benzamide acts as a potent and selective inhibitor of the transcription factor NF-κB, which regulates the expression of genes involved in immune and inflammatory responses. By inhibiting NF-κB, 5-bromo-2-methoxy-N-(2-methylphenyl)benzamide can suppress the expression of pro-inflammatory cytokines and chemokines, reduce the recruitment of immune cells, and inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
5-bromo-2-methoxy-N-(2-methylphenyl)benzamide has been shown to have significant biochemical and physiological effects in various disease models. In cancer, 5-bromo-2-methoxy-N-(2-methylphenyl)benzamide can induce apoptosis, inhibit angiogenesis, and sensitize cancer cells to chemotherapy and radiation therapy. In inflammation, 5-bromo-2-methoxy-N-(2-methylphenyl)benzamide can reduce the production of pro-inflammatory cytokines and chemokines, suppress the activation of immune cells, and improve tissue damage and repair. In autoimmune disorders, 5-bromo-2-methoxy-N-(2-methylphenyl)benzamide can inhibit the activation of autoreactive immune cells and reduce the severity of disease symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-2-methoxy-N-(2-methylphenyl)benzamide has several advantages for lab experiments, including its high potency and selectivity for NF-κB inhibition, its ability to penetrate cell membranes and target intracellular signaling pathways, and its low toxicity and side effects. However, 5-bromo-2-methoxy-N-(2-methylphenyl)benzamide also has some limitations, including its high cost and limited availability, its potential off-target effects, and its variable effects in different disease models.
Orientations Futures
There are several future directions for the research and development of 5-bromo-2-methoxy-N-(2-methylphenyl)benzamide. These include the identification of new targets and pathways for 5-bromo-2-methoxy-N-(2-methylphenyl)benzamide, the optimization of its chemical structure and pharmacokinetic properties, the development of more efficient and cost-effective synthesis methods, and the evaluation of its therapeutic potential in clinical trials. Additionally, the use of 5-bromo-2-methoxy-N-(2-methylphenyl)benzamide in combination with other drugs or therapies may enhance its efficacy and reduce its limitations.
Méthodes De Synthèse
5-bromo-2-methoxy-N-(2-methylphenyl)benzamide can be synthesized using a multistep process that involves the reaction of 2-bromo-5-nitrophenol with 2-methylphenylamine, followed by the reduction of the nitro group to an amino group. The resulting compound is then reacted with 2-methoxybenzoyl chloride to yield 5-bromo-2-methoxy-N-(2-methylphenyl)benzamide.
Applications De Recherche Scientifique
5-bromo-2-methoxy-N-(2-methylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The inhibition of NF-κB by 5-bromo-2-methoxy-N-(2-methylphenyl)benzamide has been shown to reduce the growth and proliferation of cancer cells, suppress inflammation, and ameliorate autoimmune disorders.
Propriétés
IUPAC Name |
5-bromo-2-methoxy-N-(2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-10-5-3-4-6-13(10)17-15(18)12-9-11(16)7-8-14(12)19-2/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBQULYIBMBBDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-methoxy-N-(2-methylphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxyphenyl)-N'-1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-ylthiourea](/img/structure/B5780209.png)

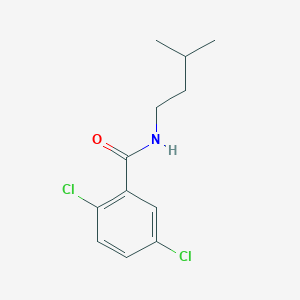


![3-[5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5780242.png)
![methyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-4-methylbenzoate](/img/structure/B5780250.png)
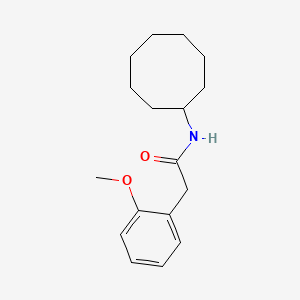
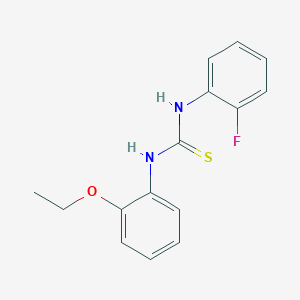
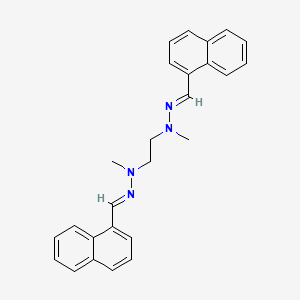
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5780265.png)
